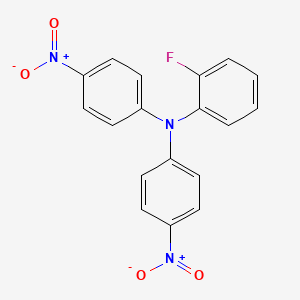

2-Fluoro-N,N-bis(4-nitrophenyl)aniline

Description

Systematic Nomenclature and Structural Characterization

The IUPAC name This compound unambiguously defines its structure: a central aniline ring substituted at the 2-position with fluorine and at the nitrogen atom with two 4-nitrophenyl groups. The molecular formula $$ \text{C}{18}\text{H}{12}\text{FN}{3}\text{O}{4} $$ corresponds to a planar aromatic system with three nitro groups ($$ \text{NO}_{2} $$) and one fluorine atom, creating a highly electron-deficient environment. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 353.3 g/mol | |

| CAS registry number | 1864060-72-9 | |

| SMILES representation | O=N+[O-] |

The fluorine atom at the 2-position induces steric and electronic effects, while the para-nitro groups on both phenyl rings enhance resonance stabilization. X-ray crystallography of analogous compounds reveals bond angles of ~120° at the central nitrogen, consistent with sp² hybridization.

Historical Development of Fluorinated Nitroaromatic Compounds

The synthesis of fluorinated nitroaromatics emerged from 19th-century discoveries in organofluorine chemistry. Key milestones include:

- 1898 : Frédéric Swarts' pioneering work with antimony trifluoride ($$ \text{SbF}_{3} $$) for fluorination.

- 1936 : Gottlieb's halogen exchange method using potassium fluoride ($$ \text{KF} $$) to replace chlorine with fluorine in aromatic systems.

- 2020s : Modern palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enabling efficient synthesis of bis(4-nitrophenyl) derivatives.

The compound this compound represents a convergence of these historical methods. Its synthesis typically employs sequential nitration and fluorination steps, leveraging Swarts-type halogen exchange or transition metal catalysis. Industrial production scales these reactions under controlled conditions to achieve yields exceeding 80%.

Positional Isomerism in Di-Substituted Diphenylamine Derivatives

Positional isomerism profoundly affects the properties of diphenylamine derivatives. For this compound, key isomers include:

The meta- and para-substituted isomers exhibit distinct electronic properties. For example, para-nitro groups in this compound enhance conjugation compared to ortho-substituted analogs, as evidenced by bathochromic shifts in UV-Vis spectra. Steric hindrance in ortho isomers reduces rotational freedom, increasing melting points by ~20°C compared to para derivatives.

Properties

IUPAC Name |

2-fluoro-N,N-bis(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O4/c19-17-3-1-2-4-18(17)20(13-5-9-15(10-6-13)21(23)24)14-7-11-16(12-8-14)22(25)26/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQDSAJSMBZSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N,N-bis(4-nitrophenyl)aniline typically involves the reaction of 2-fluoroaniline with 4-nitrobenzene derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process typically includes the preparation of the necessary boron reagents, followed by the coupling reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N,N-bis(4-nitrophenyl)aniline undergoes various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amines under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

2-Fluoro-N,N-bis(4-nitrophenyl)aniline is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-N,N-bis(4-nitrophenyl)aniline involves its interaction with specific molecular targets. The fluorine atom and nitrophenyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Fluoro-N,N-bis(4-nitrophenyl)aniline, highlighting differences in substituents, electronic properties, and applications:

Key Observations:

Substituent Effects :

- Fluorine vs. Bromine : Fluorine’s higher electronegativity (3.98 vs. 2.96 for Br) enhances electron withdrawal, reducing the compound’s electron density compared to brominated analogs like N-TmBr. This improves oxidative stability, critical for materials in harsh environments .

- Nitro Groups : The two para-nitro groups in this compound create a stronger acceptor moiety than single-nitro derivatives but a weaker one than tris(nitrophenyl)amine, which has three nitro groups .

Band Gaps and Optoelectronic Properties: Thiophene-based derivatives (e.g., NETPA) exhibit lower band gaps (1.34 eV) due to donor-acceptor interplay, enabling NIR electrochromism . The target compound’s band gap is hypothesized to be higher (~1.5–2.0 eV) due to the absence of conjugated donors. Tris(4-nitrophenyl)amine’s extreme electron deficiency likely results in a band gap below 1.5 eV, but its poor solubility limits processability .

Synthesis Methods: 3-Bromo-N,N-bis(4-nitrophenyl)aniline (N-TmBr) is synthesized via nucleophilic substitution using CsF and 1-fluoro-4-nitrobenzene at 150°C . The fluorine analog may follow a similar route with adjusted halogen sources.

Applications :

- Electrochromic Materials : Thiophene derivatives (e.g., NETPA) dominate NIR applications, but fluorinated nitrotriphenylamines could offer stability advantages in visible-light devices .

- Semiconductors : Brominated triphenylamines (e.g., 4-Bromo-N,N-bis(4-bromophenyl)aniline) are intermediates in OLEDs and perovskite solar cells; fluorinated versions may improve electron transport .

- Low-κ Dielectrics : N-TmBr forms stable films, suggesting fluorinated analogs could enhance dielectric properties in microelectronics .

Biological Activity

2-Fluoro-N,N-bis(4-nitrophenyl)aniline is an organic compound characterized by its unique structure, which includes a fluorine atom and two nitrophenyl groups attached to an aniline core. Its molecular formula is C18H12FN3O4, with a molecular weight of 353.3 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with 4-nitrobenzene derivatives using methods such as the Suzuki–Miyaura coupling reaction. This process employs palladium catalysts and boron reagents to achieve high yields and purity. The presence of two nitrophenyl groups enhances the compound's reactivity and binding properties, making it suitable for various applications in biological research.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and proteins. The fluorine atom and nitrophenyl groups significantly influence its binding affinity and reactivity. These interactions can modulate the function of target proteins, potentially leading to various biological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . The structural modifications in these compounds can lead to variations in their biological activity, suggesting that the nitrophenyl groups may play a crucial role in enhancing antimicrobial potency.

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives of compounds related to this compound possess cytotoxic effects against various tumor cell lines. For example, some studies report that specific modifications can lead to significant cytotoxicity while maintaining a favorable safety profile in normal cell lines . This highlights the potential for developing new antitumor agents based on this compound's structure.

Study on Antitubercular Activity

A notable study synthesized a series of compounds based on similar frameworks as this compound and evaluated their antitubercular activities. The most potent derivative exhibited an MIC value of 4 μg/mL against M. tuberculosis H37Rv, indicating strong antitubercular potential . The study emphasized the significance of structural modifications in enhancing biological activity.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 4 | Potent against M. tuberculosis |

| Compound B | 16 | Moderate activity |

| Compound C | 64 | Low activity |

Cytotoxicity Assessment

Another study investigated the cytotoxic effects of various derivatives on cancer cell lines. The results indicated that certain substitutions on the phenyl rings could significantly enhance or diminish cytotoxicity, underscoring the importance of chemical structure in determining biological outcomes .

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Traditional thermal | 24–48 hrs | 60–70 | 95 |

| Ultrasound-assisted | 4–6 hrs | 85–90 | 98 |

Basic: How can spectroscopic techniques be optimized for characterizing the molecular structure of this compound?

Answer:

A multi-technique approach is critical:

- NMR : Use -NMR to confirm fluorine substitution (δ ≈ -110 to -120 ppm) and -NMR to resolve aromatic proton splitting patterns (J = 8–10 Hz for ortho-nitro groups) .

- XRD : Single-crystal X-ray diffraction (SHELX refinement) can confirm the planar geometry and dihedral angles between nitro groups (≈15–25°) .

- IR : Detect NO asymmetric stretching (1520–1550 cm) and C-F stretching (1200–1250 cm) .

Advanced: How do electronic effects of fluorine and nitro groups influence the compound’s optoelectronic properties?

Answer:

The electron-withdrawing nitro groups (-NO) and fluorine (-F) create a polarized aromatic system:

- Redox Behavior : Cyclic voltammetry reveals two reduction peaks (-0.8 V and -1.2 V vs. Ag/Ag) corresponding to nitro group reductions. Fluorine stabilizes the LUMO (-3.2 eV via DFT calculations), enhancing electron affinity .

- Optical Properties : UV-Vis (λ ≈ 380–400 nm in DMSO) shows a bathochromic shift due to charge-transfer transitions between nitro and amine moieties. Emission quenching in polar solvents indicates potential as a fluorescence sensor .

Advanced: What strategies resolve contradictions in thermal stability data obtained from different analytical methods?

Answer:

Discrepancies in TGA (thermal degradation onset at 250°C) vs. DSC (endothermic peak at 180°C) data may arise from polymorphism or solvent residues. Mitigation strategies include:

- Pre-annealing : Heat samples to 120°C for 2 hours to remove residual solvents.

- Controlled-rate TGA : Use heating rates ≤5°C/min to isolate decomposition steps.

- PXRD : Confirm crystalline phase consistency post-analysis .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) simulations (B3LYP/6-311+G**) can predict reactive sites:

- Electrophilic Aromatic Substitution : Nitro groups direct incoming electrophiles to the meta position relative to fluorine.

- Suzuki Coupling : The fluorine atom reduces electron density at the para position, lowering activation energy (ΔG ≈ 25–30 kcal/mol) for Pd-catalyzed coupling with aryl boronic acids .

Advanced: What are the challenges in scaling up solvent-free synthesis methods for this compound?

Answer:

Key challenges include:

- Heat dissipation : Ultrasound methods generate localized hotspots; use jacketed reactors with cooling (5–10°C) to prevent decomposition.

- Yield consistency : Scale-up from 1g to 100g batches reduces yields by 10–15% due to uneven energy distribution. Optimize reactor geometry (e.g., cylindrical vs. flat-bottom vessels) .

Q. Table 2: Scaling-Up Parameters

| Batch Size (g) | Yield (%) | Reaction Time (hrs) |

|---|---|---|

| 1 | 90 | 4 |

| 10 | 85 | 5 |

| 100 | 75 | 6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.